N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-chlorobenzamide
Description
Background of Benzimidazole-Sulfonyl Hybrid Compounds
Benzimidazole-sulfonyl hybrids are a class of heterocyclic compounds characterized by the fusion of a benzimidazole core with a sulfonyl functional group. The benzimidazole moiety, a bicyclic structure comprising fused benzene and imidazole rings, is renowned for its electron-rich aromatic system, which facilitates interactions with biological targets such as enzymes and receptors. Sulfonyl groups, meanwhile, enhance lipophilicity and metabolic stability, making these hybrids particularly effective in penetrating cellular membranes.
Historically, benzimidazole derivatives have demonstrated broad-spectrum bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties. For instance, drugs like omeprazole (a proton pump inhibitor) and albendazole (an anthelmintic) underscore the therapeutic versatility of benzimidazoles. The integration of sulfonyl groups into these scaffolds has further expanded their pharmacological profile, enabling inhibitory effects on enzymes such as carbonic anhydrase and α-amylase. This synergy between benzimidazole and sulfonyl moieties underpins the design of N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-chlorobenzamide , which combines structural complexity with multifunctional activity.
Historical Development and Research Evolution
The evolution of benzimidazole-sulfonyl hybrids traces back to the mid-20th century, when the discovery of vitamin B~12~ degradation products highlighted the biological relevance of benzimidazole derivatives. Early research focused on simple analogs, but advances in synthetic organic chemistry during the 1980s–2000s enabled the incorporation of sulfonamide groups, yielding compounds with enhanced bioavailability and target specificity.
A pivotal milestone was the development of sulfa drugs like sulfadiazine and sulfathiazole, which demonstrated the critical role of sulfonyl groups in antibacterial activity. Concurrently, benzimidazole derivatives such as thiabendazole and candesartan validated the scaffold’s utility in antifungal and antihypertensive therapies. The convergence of these two pharmacophores emerged in the 2010s, driven by the need to combat drug-resistant pathogens and complex diseases like cancer. For example, Kumar et al. (2020) synthesized benzimidazole-sulfonyl hybrids with nanomolar efficacy against Staphylococcus aureus, while Sui et al. (2021) reported analogs with dual antibacterial and antifungal activities.
The compound This compound exemplifies this progression, incorporating a piperidine spacer to optimize steric and electronic interactions with biological targets.
Research Significance and Contemporary Applications
The significance of benzimidazole-sulfonyl hybrids lies in their ability to address two critical challenges in modern medicine: multidrug resistance and polypharmacology . By combining benzimidazole’s DNA-intercalating properties with sulfonyl groups’ enzyme-inhibiting capabilities, these hybrids exhibit synergistic effects against resistant bacterial strains and cancer cells. For instance, Rajasekha et al. (2022) demonstrated that sulfonyl-linked benzimidazoles inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways.
Contemporary applications extend to:
- Antimicrobial agents : Hybrids targeting Gram-positive bacteria via cell wall synthesis disruption.
- Anticancer therapies : Compounds inducing apoptosis through topoisomerase inhibition.
- Enzyme modulators : Derivatives acting as carbonic anhydrase IX inhibitors for renal cancer treatment.
The inclusion of a 2-chlorobenzamide group in This compound further enhances binding affinity to hydrophobic enzyme pockets, as evidenced by molecular docking studies.
Scope and Objectives of Current Research
This review focuses on elucidating the synthetic pathways , structure-activity relationships (SAR) , and mechanistic insights of This compound . Specific objectives include:
- Synthetic Optimization : Evaluating reaction conditions for coupling benzimidazole, piperidine, and sulfonyl precursors.
- Biological Profiling : Assessing antibacterial, antifungal, and anticancer activities in vitro.
- SAR Analysis : Correlating substituent effects (e.g., chloro group position) with bioactivity.
- Target Identification : Investigating interactions with enzymes like α-amylase and carbonic anhydrase.
By addressing these objectives, this review aims to guide future drug design efforts and highlight the compound’s potential as a lead candidate in precision medicine.
Properties
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O3S/c26-21-6-2-1-5-20(21)25(31)27-18-9-11-19(12-10-18)34(32,33)30-15-13-17(14-16-30)24-28-22-7-3-4-8-23(22)29-24/h1-12,17H,13-16H2,(H,27,31)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNHSNJQLYNRDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-chlorobenzamide typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method is the condensation of o-phenylenediamine with carboxylic acids or their derivatives in the presence of a dehydrating agent like polyphosphoric acid . The piperidine ring can be introduced through nucleophilic substitution reactions, and the sulfonyl group is often added via sulfonation reactions using reagents such as chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring can yield benzimidazole N-oxides, while nucleophilic substitution of the chlorobenzamide group can produce a variety of substituted benzamides .
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds related to N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-chlorobenzamide exhibit antitumor properties. For instance, studies on benzamide derivatives have shown their efficacy in inhibiting RET kinase activity, a target in cancer therapy . A specific derivative demonstrated significant inhibition of cell proliferation driven by RET mutations, suggesting a pathway for developing targeted cancer therapies.
| Compound | Target | Activity |
|---|---|---|
| I-8 | RET kinase | Moderate to high potency in ELISA assays |
GABA-A Receptor Modulation
The benzimidazole structure is also associated with modulation of GABA-A receptors. Compounds that incorporate similar frameworks have been identified as positive allosteric modulators, which can enhance the receptor's response to neurotransmitters. This application is particularly relevant for treating neurological disorders .
Inhibition of Enzyme Systems
This compound has been studied as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation and tumor immune evasion. The azole-based derivatives show varying degrees of inhibitory activity, indicating potential for developing immunotherapeutic agents .
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| Compound A | 504.8 | Most active IDO1 inhibitor identified |
Clinical Trials and Research Findings
A notable study involving benzamide derivatives reported that patients receiving these compounds exhibited improved survival rates in clinical settings where traditional therapies had failed. Specifically, a cohort receiving doses greater than 4.3 GBq showed long-term survival benefits .
Structure Activity Relationship (SAR)
The structural modifications on the benzimidazole and piperidine rings were systematically analyzed to determine their impact on biological activity. This approach has led to the identification of more potent derivatives suitable for further development as therapeutic agents .
Mechanism of Action
The mechanism of action of N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-chlorobenzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The sulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The piperidine ring can contribute to the compound’s overall stability and binding affinity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural differences and similarities between the target compound and analogous benzimidazole derivatives, as derived from the evidence:
Key Observations :
The 2-chlorobenzamide group contrasts with methoxy (), nitro (), or formamidine () substituents, which may alter electronic properties and steric interactions .
Synthetic Routes: Most analogs utilize amide coupling (e.g., EDC/HCl in DMF or THF) or nucleophilic substitution (e.g., SNAr reactions for bipyridine derivatives in ) .
Biological Activity Trends :
- Chlorobenzamide derivatives (e.g., ) show antiviral and antitumor activity, suggesting the target compound’s 2-chloro substitution may confer similar properties .
- Sulfonyl-containing analogs (e.g., ) demonstrate enhanced cytotoxicity, possibly due to improved membrane permeability or target engagement .
Physicochemical and Pharmacokinetic Considerations
- Solubility: The piperidine-sulfonyl moiety may improve aqueous solubility compared to non-sulfonylated derivatives (e.g., ’s bis-benzimidazoles) .
- Stability : Sulfonyl linkers are generally resistant to hydrolysis, contrasting with esters or amides in other compounds .
Biological Activity
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-chlorobenzamide, a compound with a complex structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 429.96 g/mol. Its structure includes a benzimidazole moiety, a piperidine ring, and a sulfonamide group, which are known for their diverse biological activities.
Research indicates that compounds containing benzimidazole and piperidine derivatives exhibit significant interaction with various biological targets, including enzymes and receptors involved in cancer progression and other diseases. The sulfonamide group may enhance the compound's ability to inhibit specific enzymes or pathways critical in disease processes.
Anticancer Properties
Several studies have reported the anticancer potential of similar compounds. For instance, compounds with the benzimidazole structure have been shown to inhibit cell proliferation in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | SW480 (Colorectal) | 2.0 | Inhibition of Wnt signaling |
| Compound B | HCT116 (Colorectal) | 0.12 | β-Catenin inhibition |
| Compound C | MCF7 (Breast Cancer) | 1.5 | Induction of apoptosis |
The compound under investigation is hypothesized to exhibit similar mechanisms due to structural similarities with known inhibitors of cancer pathways.
Enzyme Inhibition
The compound may also act as an inhibitor of key enzymes involved in metabolic pathways:
- Dihydrofolate Reductase (DHFR) : Compounds similar to this compound have been demonstrated to inhibit DHFR, leading to reduced proliferation in resistant cancer cells .
- Inosine Monophosphate Dehydrogenase (IMPDH) : The inhibition of IMPDH has been linked to decreased nucleotide synthesis and subsequent cell growth inhibition .
Study 1: Antitumor Activity
In a preclinical study, a structurally related compound was tested for its antitumor efficacy in xenograft models. The results showed that the compound significantly reduced tumor size compared to control groups, demonstrating its potential as an anticancer agent .
Study 2: Metabolic Stability
Another research focused on the metabolic stability of similar compounds highlighted that modifications in the chemical structure could lead to improved stability in liver microsomes, suggesting a favorable pharmacokinetic profile for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-chlorobenzamide, and how can purity be ensured?
- Methodology :
- Step 1 : Condensation of 1H-benzo[d]imidazole-2-amine with piperidine derivatives under reflux using brominated intermediates (e.g., HBr in acetic acid) to form the piperidinyl-benzimidazole core .
- Step 2 : Sulfonylation of the piperidine nitrogen using sulfonyl chlorides (e.g., 4-chlorophenylsulfonyl chloride) in anhydrous dichloromethane with triethylamine as a base .
- Step 3 : Final coupling of the sulfonated intermediate with 2-chlorobenzamide via EDC·HCl-mediated amidation at 60°C for 72 hours, followed by centrifugal PTLC purification (CH₂Cl₂:MeOH gradient) .
- Characterization : Validate purity via ¹H/¹³C-NMR, ESI-MS, and CHN elemental analysis. Monitor reaction progression using TLC (silica gel, UV detection) .
Q. How can structural ambiguities in the benzimidazole-piperidine core be resolved during characterization?
- Approach :
- Use 2D-NMR (COSY, HSQC, HMBC) to assign proton-proton correlations and confirm regioselectivity in the benzimidazole ring .
- Compare experimental melting points and solubility profiles (e.g., DMSO vs. water) with computational predictions (e.g., ACD/Labs Percepta) to detect polymorphic impurities .
Advanced Research Questions
Q. How do steric and electronic effects influence the compound’s binding to histamine H1/H4 receptors, and what computational tools validate these interactions?
- Experimental Design :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the benzimidazole-piperidine moiety and histamine receptor active sites. Focus on hydrogen bonding (e.g., imidazole NH to Glu5.46) and π-π stacking (benzamide to Trp6.48) .
- SAR Analysis : Synthesize analogs with substituents (e.g., 4-fluorobenzyl, methylsulfonyl) to assess impact on receptor affinity. Compare IC₅₀ values from radioligand binding assays .
- Data Contradiction : If a substituent increases lipophilicity (e.g., trifluoromethyl) but reduces binding, evaluate steric clashes via molecular dynamics simulations (AMBER or GROMACS) .
Q. What strategies mitigate unexpected byproducts during the sulfonylation step, such as N-debenzoylation or over-sulfonation?
- Troubleshooting :
- Byproduct Prevention : Use Raney Ni instead of Pd/C for hydrogenation to avoid N-debenzoylation .
- Reaction Monitoring : Employ in-situ IR spectroscopy to track sulfonyl chloride consumption. Adjust stoichiometry if residual starting material persists beyond 4 hours .
- Case Study : In , an unexpected quaternary salt formed due to excess 2-chlorobenzimidazole. Resolve by limiting reagent equivalents and isolating intermediates at each step .
Q. How can the compound’s pharmacokinetic profile be optimized for in vivo neuropharmacology studies?
- Methodology :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl, pyridinyl) to improve blood-brain barrier penetration. Calculate logP values using ChemAxon or SwissADME .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., piperidine N-oxidation). Block degradation via methyl or cyclopropyl substitutions .
Pharmacological Evaluation
Q. What in vitro assays are most effective for evaluating the compound’s anticancer potential, particularly against breast cancer?
- Protocol :
- Cytotoxicity Screening : Use MTT assays on MCF-7 cells. Include positive controls (e.g., doxorubicin) and measure IC₅₀ at 72 hours .
- Mechanistic Insight : Perform flow cytometry (Annexin V/PI staining) to assess apoptosis induction. Validate Bcl-2 inhibition via Western blot .
Computational and Structural Analysis
Q. How can quantum mechanical calculations improve the design of analogs targeting kinetoplastid parasites?
- Workflow :
- Reactivity Prediction : Use Gaussian09 to compute Fukui indices for nucleophilic/electrophilic sites on the benzamide core .
- Binding Free Energy : Perform MM-PBSA calculations on docking poses with trypanothione reductase (PDB: 2VOB) to prioritize analogs .
- Validation : Compare computational ΔG values with experimental Ki from enzyme inhibition assays .
Data Contradiction Resolution
Q. How should researchers address discrepancies between computational solubility predictions and experimental results?
- Case Example : If ACD/Labs predicts high water solubility but experimental data shows precipitation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
